Octadecanoic acid, 9-(sulfooxy)-, monosodium salt Octadecanoic acid, 9-(sulfooxy)-, monosodium salt
Brand Name: Vulcanchem
CAS No.: 68964-56-7
VCID: VC17021778
InChI: InChI=1S/C18H36O6S.Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1
SMILES:
Molecular Formula: C18H35NaO6S
Molecular Weight: 402.5 g/mol

Octadecanoic acid, 9-(sulfooxy)-, monosodium salt

CAS No.: 68964-56-7

Cat. No.: VC17021778

Molecular Formula: C18H35NaO6S

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Octadecanoic acid, 9-(sulfooxy)-, monosodium salt - 68964-56-7

Specification

CAS No. 68964-56-7
Molecular Formula C18H35NaO6S
Molecular Weight 402.5 g/mol
IUPAC Name sodium;1-carboxyheptadecan-8-yl sulfate
Standard InChI InChI=1S/C18H36O6S.Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1
Standard InChI Key LBBMGWMTZMVZCT-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Octadecanoic acid, 9-(sulfooxy)-, monosodium salt (CAS: 68964-56-7, 14350-75-5) has the molecular formula C₁₈H₃₅NaO₆S and a molar mass of 402.5 g/mol. Discrepancies in CAS registry numbers arise from isomeric variations and nomenclature conventions, though the core structure remains consistent: a saturated 18-carbon chain with a sulfate ester group at position 9.

Structural Representation:

  • SMILES: CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+]

  • InChIKey: LBBMGWMTZMVZCT-UHFFFAOYSA-M

The sulfooxy group enhances water solubility compared to unmodified octadecanoic acid, which is inherently hydrophobic.

Physicochemical Properties

Key properties derived from experimental and theoretical data include:

PropertyValueSource
Melting Point~200°C
Boiling Point>300°C (at atmospheric pressure)
Water SolubilityHigh (due to ionic group)
Vapor PressureNegligible (<1 × 10⁻⁶ mmHg)
Density~1.1 g/cm³ (estimated)

The compound decomposes above 100°C during synthesis, necessitating controlled reaction conditions. Its amphiphilic nature is quantified by a hydrophilic-lipophilic balance (HLB) value typical of anionic surfactants (~40).

Synthesis and Manufacturing

Sulfonation of Octadecanoic Acid

The synthesis involves two primary steps:

  • Sulfation: Reaction of octadecanoic acid with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfooxy group.

    C18H36O2+SO3C18H35O5S+H2O\text{C}_{18}\text{H}_{36}\text{O}_2 + \text{SO}_3 \rightarrow \text{C}_{18}\text{H}_{35}\text{O}_5\text{S} + \text{H}_2\text{O}
  • Neutralization: Treatment with sodium hydroxide to form the monosodium salt.

    C18H35O5S+NaOHC18H35NaO6S+H2O\text{C}_{18}\text{H}_{35}\text{O}_5\text{S} + \text{NaOH} \rightarrow \text{C}_{18}\text{H}_{35}\text{NaO}_6\text{S} + \text{H}_2\text{O}

Reaction temperatures are maintained below 100°C to prevent backbone degradation. Yields depend on the purity of starting materials and stoichiometric ratios.

Industrial-Scale Production

Large-scale manufacturing employs continuous stirred-tank reactors (CSTRs) with SO₃ gas as the sulfonating agent. Post-synthesis purification involves:

  • Neutralization: To pH 7–8 using NaOH.

  • Crystallization: Isolation via solvent evaporation or antisolvent addition.

  • Drying: Spray-drying to obtain a free-flowing powder.

Functional Properties and Mechanisms

Surfactant Behavior

The compound reduces surface tension at the oil-water interface (~30 mN/m at 0.1% concentration). Its critical micelle concentration (CMC) is approximately 0.5 mM, enabling micelle formation that solubilizes hydrophobic substances.

Mechanism of Action:

  • Adsorption: The hydrophobic tail aligns at nonpolar surfaces, while the sulfooxy group interacts with water.

  • Emulsification: Stabilizes oil-in-water emulsions by forming protective interfacial layers.

Stability and Reactivity

  • Thermal Stability: Decomposes above 300°C, releasing SOₓ gases.

  • Hydrolysis: Stable in neutral pH but hydrolyzes in strongly acidic (pH < 2) or alkaline (pH > 10) conditions .

  • Oxidation: Resistant to oxidative degradation due to saturated hydrocarbon chain.

Applications in Industry and Academia

Personal Care Products

Used in shampoos, creams, and lotions as an emulsifier (5–10% w/w). Enhances texture and prevents phase separation.

Pharmaceuticals

  • Drug Delivery: Forms micelles for hydrophobic drug encapsulation (e.g., paclitaxel).

  • Topical Formulations: Improves skin permeation of active ingredients.

Industrial Uses

ApplicationFunctionConcentration
Textile ProcessingWetting agent1–2%
Metalworking FluidsCorrosion inhibitor0.5–1%
Agricultural AdjuvantsSpray droplet stabilizer0.1–0.5%

Comparative Analysis with Related Compounds

Sodium Butyl Oleate Sulfate

A structurally analogous compound (CAS: 42808-36-6 ) with a butyl ester group. Key differences:

Property9-(Sulfooxy) DerivativeButyl Ester Variant
Molecular Weight402.5 g/mol459.64 g/mol
SolubilityWater-solubleOil-soluble
ApplicationsPharmaceuticalsIndustrial detergents

The butyl ester variant exhibits higher lipid solubility, making it suitable for heavy-duty cleaning .

Sulfonated Oleic Acid (EPA Compound)

While sulfonated oleic acid (CAS: 68443-05-0 ) shares a similar backbone, it contains a sulfonic acid (-SO₃H) group instead of a sulfate ester. This difference confers:

  • Higher Acidity: pKa ~1.5 vs. ~2.5 for sulfate esters .

  • Enhanced Thermal Stability: Decomposes above 400°C .

Future Research Directions

  • Biological Interactions: Mechanistic studies on cellular membrane interactions.

  • Green Synthesis: Development of solvent-free sulfonation methods.

  • Advanced Drug Delivery: Exploration of stimuli-responsive micelles.

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